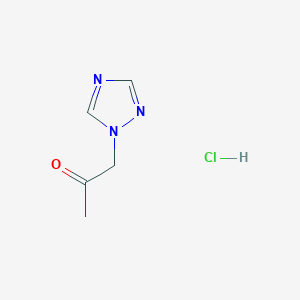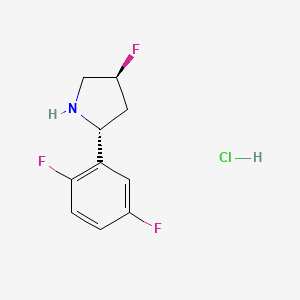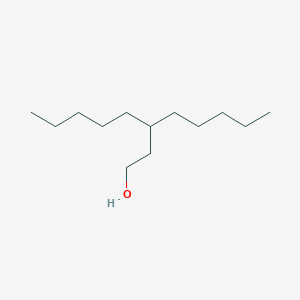
3-Pentyloctan-1-ol
概要
説明
3-Pentyloctan-1-ol: is an organic compound with the molecular formula C13H28O . It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Pentyloctan-1-ol can be synthesized through the hydration of non-activated terminal olefins using tandem catalysts. The process involves the use of catalysts such as PdCl2(MeCN)2 and Shvo’s catalyst in the presence of p-benzoquinone . The reaction is carried out under a nitrogen atmosphere with solvents like i-PrOH and H2O .
Industrial Production Methods: Industrial production of this compound typically involves the use of raw materials such as olefins and specific catalysts to ensure high yield and purity. The process is optimized for large-scale production, ensuring consistency and efficiency .
化学反応の分析
Types of Reactions: 3-Pentyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
Chemistry: 3-Pentyloctan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It is used in experiments to understand its effects on microbial growth and behavior .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its unique structure makes it a candidate for drug development and therapeutic use.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its properties make it valuable in the formulation of various products .
作用機序
The mechanism by which 3-Pentyloctan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. The compound may also interact with enzymes and proteins, affecting their function and activity .
類似化合物との比較
1-Octen-3-ol: Known for its use in the fragrance industry and as a mosquito attractant.
3-Pentanol: Another alcohol with similar structural features but different applications.
1-Butanol: Commonly used as a solvent and in the production of butyl acetate.
Uniqueness: 3-Pentyloctan-1-ol stands out due to its specific chain length and branching, which confer unique physical and chemical properties. These properties make it suitable for specialized applications in various fields.
特性
IUPAC Name |
3-pentyloctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIVEULBLVCCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



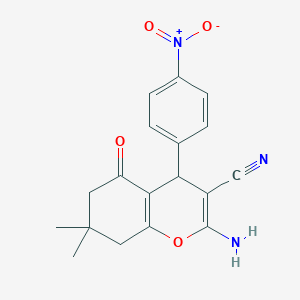
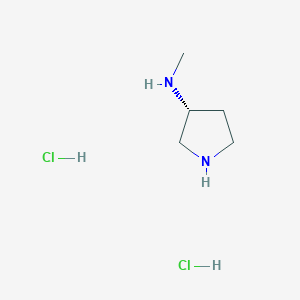
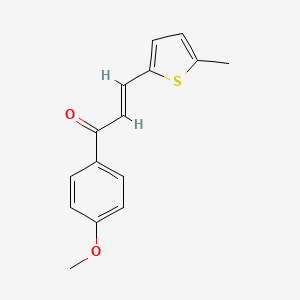
![(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane](/img/structure/B3103488.png)
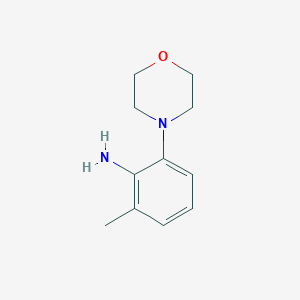

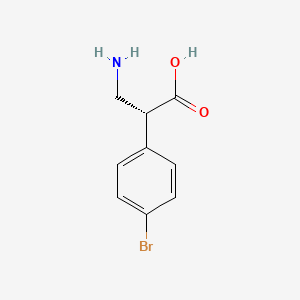
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B3103510.png)
![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)
